tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and an oxopropanoate moiety
Preparation Methods
The synthesis of tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methyl-3-nitrophenyl)-3-oxopropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, aqueous acids or bases, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid form. The nitro group can be reduced by nitroreductases to form the corresponding amine, which can then participate in further biochemical reactions. These transformations can affect various cellular processes, including signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
tert-Butyl 3-(3-nitrophenyl)-3-oxopropanoate: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
tert-Butyl 3-(2-methyl-4-nitrophenyl)-3-oxopropanoate: The position of the nitro group on the phenyl ring is different, which can influence the compound’s chemical properties and interactions with molecular targets.
tert-Butyl 3-(2-methyl-3-aminophenyl)-3-oxopropanoate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecular structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H17NO5/c1-9-10(6-5-7-11(9)15(18)19)12(16)8-13(17)20-14(2,3)4/h5-7H,8H2,1-4H3 |
InChI Key |
QTHPBWGWPPCIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.